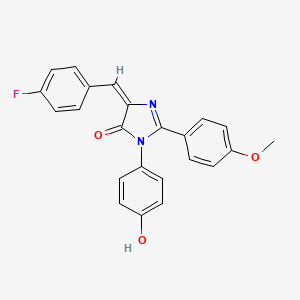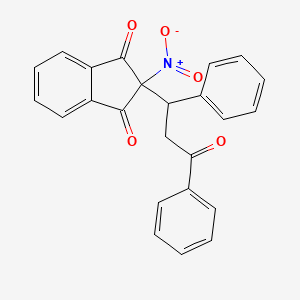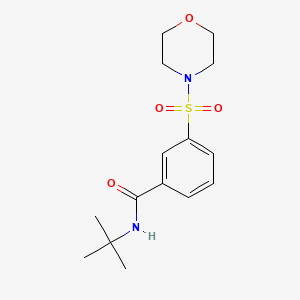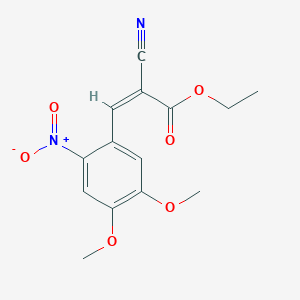
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for drug development.
Wirkmechanismus
BP-897 acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This system is responsible for the rewarding effects of drugs of abuse and is implicated in the development of addiction. By reducing the activity of the mesolimbic dopamine system, BP-897 can decrease the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BP-897 has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release in the nucleus accumbens, the reduction of dopamine transporter activity, and the inhibition of cAMP production. These effects are thought to contribute to the compound's ability to reduce the reinforcing effects of drugs of abuse and to decrease drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
BP-897 has several advantages as a tool for investigating the neurobiological mechanisms of addiction. It exhibits high affinity and selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. It also has a long half-life, which makes it suitable for use in chronic treatment studies. However, one limitation of BP-897 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BP-897. One area of interest is the development of more soluble analogs of the compound, which would allow for easier administration in vivo. Another direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also implicated in addiction. Finally, there is interest in exploring the potential therapeutic applications of BP-897 in other conditions, such as depression and anxiety disorders.
Synthesemethoden
BP-897 can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a dehydrating agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride. Another method involves the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a carbodiimide coupling agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride.
Wissenschaftliche Forschungsanwendungen
BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the reward pathway of the brain. BP-897 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)25-20(26)15-19(22(25)28)23-11-13-24(14-12-23)21(27)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPKNITRNBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)


![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)